(2Z)-3-fluoro-3-phenylprop-2-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
82754-21-0 |
|---|---|
Molecular Formula |
C9H7FO2 |
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(Z)-3-fluoro-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7FO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- |
InChI Key |
UJXJAFOYAIWOFY-VURMDHGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/F |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of 2z 3 Fluoro 3 Phenylprop 2 Enoic Acid
Strategies for Achieving Z-Stereoselectivity in Fluoroolefination
Modified Wittig-Type and Horner-Wadsworth-Emmons Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of alkenes, typically with a high preference for the E-isomer. wikipedia.orgorganic-chemistry.org However, modifications to the phosphonate (B1237965) reagent can reverse this selectivity, favoring the formation of the Z-alkene. The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl or phenyl esters, which kinetically favors the formation of the Z-isomer. nih.govyoutube.com This approach has been successfully applied to the synthesis of various Z-alkenes. nih.gov
In the context of synthesizing (2Z)-3-fluoro-3-phenylprop-2-enoic acid, a modified HWE reaction would involve the reaction of benzaldehyde (B42025) with a fluorinated phosphonate ester. The use of Still-Gennari-type reagents, such as those with bis(2,2,2-trifluoroethyl) or related fluorinated phosphonate esters, can significantly enhance the Z:E selectivity. nih.gov The choice of base and reaction conditions also plays a crucial role in maximizing the yield and stereoselectivity of the desired (Z)-fluoroalkene. researchgate.net
| Reagent Type | Typical Selectivity | Key Feature |
| Standard HWE Reagents | E-selective | Stabilized phosphonate carbanions. wikipedia.org |
| Still-Gennari Reagents | Z-selective | Electron-withdrawing groups on phosphonate. nih.gov |
Heck Reaction-Based Approaches for (Z)-Fluoroalkene Formation
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is another powerful tool for C-C bond formation. mdpi.comdntb.gov.uaorganic-chemistry.org While the Heck reaction typically yields the trans product, specific conditions and substrates can be employed to favor the formation of the cis or (Z)-isomer. organic-chemistry.org
For the synthesis of this compound, a Heck-type reaction could involve the coupling of an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) with a suitable fluorinated acrylate (B77674) derivative. The stereochemical outcome of the Heck reaction can be influenced by factors such as the choice of catalyst, ligands, base, and solvent. mdpi.comlibretexts.org In some cases, the reaction of aryl halides with fluoroalkenes has been shown to proceed with high stereoselectivity, yielding the (Z)-fluoroalkene as the sole product. mdpi.com Tandem strategies, where an olefin is generated in situ followed by a Heck reaction, have also been developed for the synthesis of substituted olefins. nih.gov
Ireland-Claisen Rearrangement in Stereoselective α-Fluoro Carboxylic Acid Synthesis
The Ireland-Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic ester that proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate to form a γ,δ-unsaturated carboxylic acid. wikipedia.orgnrochemistry.comwikipedia.org This reaction is known for its high degree of stereocontrol, which is dependent on the geometry of the enolate intermediate. acs.orgnih.gov
A systematic investigation into the base-dependent stereocontrol of the Ireland-Claisen rearrangement of α-fluoro esters has demonstrated that the use of potassium hexamethyldisilazide (KHMDS) in toluene (B28343) can lead to the formation of products corresponding to the (Z)-enolate intermediate with high diastereoselectivity and yield. acs.orgnih.gov In contrast, using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) generally results in lower yields and diastereoselectivity. nih.gov This methodology provides a direct route to stereochemically defined α-fluoro carboxylic acids, which can be precursors or analogs of the target molecule. The stereochemistry of the newly formed C-C bond is predictably controlled by the geometry of the silyl ketene acetal. wikipedia.org
| Base | Solvent | Predominant Enolate Geometry | Stereochemical Outcome |
| KN(SiMe₃)₂ | Toluene | (Z)-enolate | High diastereoselectivity for syn products. acs.orgnih.gov |
| LDA | THF | (E)-enolate | Lower diastereoselectivity. nih.gov |
Catalytic Routes for Enantioselective and Diastereoselective Synthesis
Nickel-Catalyzed Decarboxylative Fluoroalkylation for (Z)-Alkene Formation
Nickel-catalyzed reactions have emerged as powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Nickel-catalyzed decarboxylative couplings, in particular, offer a route to fluoroalkylated compounds from readily available carboxylic acids. nih.govnih.gov These reactions often proceed through radical intermediates and can demonstrate high functional-group tolerance and stereoselectivity. nih.gov
For the synthesis of (Z)-fluoroalkenes, a nickel-catalyzed decarboxylative fluoroalkylation of an α,β-unsaturated carboxylic acid could be employed. nih.gov This approach has been shown to be effective for the synthesis of various fluoroalkylated alkenes with excellent stereoselectivity. acs.org The mechanism is believed to involve a fluoroalkyl radical in the catalytic cycle. nih.gov While direct application to this compound synthesis from cinnamic acid itself might be challenging due to the desired fluorine position, related nickel-catalyzed decarbonylative cross-coupling reactions of acid fluorides have been developed, showcasing the versatility of nickel catalysis in fluorination chemistry. acs.org
Palladium-Catalyzed Formylation and Related Transformations for Z-Isomers
Palladium catalysis is a cornerstone of modern organic synthesis, with a wide range of applications in cross-coupling and carbonylation reactions. researchgate.netnih.govsigmaaldrich.com A notable development is the palladium-catalyzed stereoconvergent formylation of (E/Z)-β-bromo-β-fluorostyrene mixtures. This reaction, utilizing carbon monoxide and sodium formate, produces pure (Z)-α-fluorocinnamaldehydes in good yields. researchgate.netnih.govsigmaaldrich.com These aldehydes can then be readily oxidized to the corresponding carboxylic acid, this compound.
This method is particularly advantageous as it can be applied to styrenes with both electron-donating and electron-withdrawing groups. nih.govsigmaaldrich.com The stereoconvergent nature of the reaction means that a mixture of E/Z starting materials leads to a single Z-isomer product, simplifying purification. researchgate.netnih.gov Other palladium-catalyzed reactions, such as difluoroalkylative carbonylation of styrenes, further highlight the utility of palladium in synthesizing complex fluorinated molecules. nih.gov Additionally, palladium-catalyzed fluoroarylation of styrenes using boronic acids and a fluorine source provides a route to chiral monofluoroarenes. semanticscholar.org
| Reaction Type | Catalyst | Key Transformation | Product |
| Stereoconvergent Formylation | Palladium | (E/Z)-β-bromo-β-fluorostyrenes to aldehydes | (Z)-α-fluorocinnamaldehydes. researchgate.netnih.govsigmaaldrich.com |
| Difluoroalkylative Carbonylation | Palladium | Aryl olefins to difluoropentanedioates | Difluoropentanedioate compounds. nih.gov |
| Fluoroarylation | Palladium | Styrenes, boronic acids, and Selectfluor | Chiral monofluoroarenes. semanticscholar.org |
Gold-Mediated Stereoselective Processes for Fluoroalkenyl Systems
Gold catalysis has emerged as a powerful tool for the stereoselective construction of complex molecular architectures, including fluoroalkenyl systems. While direct gold-catalyzed synthesis of this compound is an area of ongoing research, analogous gold-mediated transformations provide significant insights into potential synthetic strategies.
One relevant approach involves the gold-catalyzed hydrofluorination of alkynyl sulfones. Hammond and co-workers have demonstrated the synthesis of (Z)-β-fluorovinyl sulfones through the gold-catalyzed addition of a fluoride (B91410) source to alkynyl sulfones. researchgate.net This reaction proceeds via a vinylfluoro gold intermediate, leading to the desired Z-isomer with high stereoselectivity. researchgate.net Adapting this methodology to an appropriate phenyl-substituted propargyl precursor could offer a viable route to the target molecule.
Another promising gold-mediated process is the reaction of allenyl carbinol esters with a fluorine source like Selectfluor. acs.org In this reaction, a gold catalyst facilitates the isomerization of the allene (B1206475) to a diene, which then undergoes fluorination to yield E-selective monofluoroalkyl α,β-unsaturated ketones. acs.org Although the stereoselectivity is opposite to what is required for this compound, the principle of gold-catalyzed activation of unsaturated systems for fluorination is a key takeaway.
A proposed gold-catalyzed route to this compound could involve the hydrofluorination of a suitably designed phenylpropargyl carboxylic acid or ester. The choice of gold catalyst and reaction conditions would be critical in controlling the regioselectivity and stereoselectivity of the fluoride addition to the triple bond.
Table 1: Key Features of Gold-Mediated Fluorination Reactions
| Reaction Type | Key Intermediates | Observed Stereoselectivity | Potential for Target Synthesis |
|---|---|---|---|
| Hydrofluorination of Alkynyl Sulfones | Vinylfluoro gold intermediate | (Z)-selective | High: Direct adaptation of precursor is feasible. |
| Fluorination of Allenyl Carbinol Esters | Gold-activated diene | (E)-selective | Low: Opposite stereoselectivity, but demonstrates principle. |
Precursor Design and Chemical Transformations for Fluorinated Cinnamic Acid Analogues
The rational design of precursors is fundamental to the successful synthesis of this compound. The choice of starting material dictates the subsequent chemical transformations required to install the fluorine atom and establish the desired stereochemistry.
One common precursor for cinnamic acid derivatives is phenylacetylene (B144264). nih.gov A palladium-catalyzed hydrocarbonylation of phenylacetylene using carbon monoxide and a hydrogen source can yield cinnamamides, which can be further hydrolyzed to the corresponding carboxylic acid. nih.gov For the synthesis of the target molecule, a fluorinated building block would need to be incorporated.
An alternative strategy involves the use of 3-aroylprop-2-enoic acids as precursors. researchgate.net These compounds can undergo various cyclization and addition reactions to generate a wide range of heterocyclic compounds. researchgate.net A bromo-substituted precursor, for instance, could potentially undergo a nucleophilic fluorination reaction.
The E/Z isomerization of cinnamic acid derivatives is another critical transformation. While many synthetic methods favor the thermodynamically more stable E-isomer, several strategies have been developed for the E-to-Z conversion. nih.govbeilstein-journals.org Copper-catalyzed photoisomerization under blue LED irradiation has been shown to be effective for cinnamamides. nih.gov This approach could be applied as a final step to convert a more easily accessible (2E)-isomer to the desired (2Z)-product.
Table 2: Potential Precursors for this compound
| Precursor Type | Key Transformation | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Phenylpropargyl Carboxylic Acid | Gold-catalyzed Hydrofluorination | Direct route to the target structure. | Control of regio- and stereoselectivity. |
| (2E)-3-fluoro-3-phenylprop-2-enoic acid | E/Z Isomerization | Utilizes more readily available E-isomer. | Requires an additional isomerization step. |
| 3-(4-halobenzoyl)prop-2-enoic acid | Nucleophilic Fluorination | Readily available starting materials. | Harsh reaction conditions may be required. |
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of fluorinated compounds, which has traditionally relied on harsh reagents, is an area ripe for the application of greener methodologies. dovepress.com
The use of catalytic methods, such as the gold-catalyzed processes discussed earlier, is inherently greener than stoichiometric approaches as it reduces the amount of waste generated. sruc.ac.uk Furthermore, developing reactions that can be conducted in environmentally benign solvents, such as water or ethanol, is a key goal. Some derivatizations of cinnamic acid have been successfully carried out in water, demonstrating the potential for greener reaction media. beilstein-journals.org
Mechanochemistry, which involves conducting reactions in the absence of a solvent, offers another sustainable alternative. The synthesis of cinnamic acid amides has been achieved using a mechanochemical approach with 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA), which proceeds via an active acid fluoride intermediate. nih.govbeilstein-journals.org
Biocatalysis also presents a promising green approach. For example, 2-fluoro-3-hydroxypropionic acid has been synthesized using engineered E. coli, showcasing the potential of biological systems to produce fluorinated building blocks. nih.gov While not a direct synthesis of the target molecule, this demonstrates the feasibility of incorporating fluorine atoms using biocatalytic methods. nih.gov
Comparative Analysis of Synthetic Efficiencies, Yields, and Stereocontrol
A comparative analysis of different synthetic strategies is essential for selecting the most efficient and practical route to this compound. Key metrics for comparison include chemical yield, stereoselectivity, atom economy, and operational simplicity.
Palladium-catalyzed carbonylation reactions of 1-bromo-1-fluoroalkenes have been employed for the stereoselective synthesis of α-fluoro-α,β-unsaturated esters and amides. nih.gov These reactions can proceed with high stereoselectivity, providing either the (Z)- or (E)-isomer depending on the starting material and reaction conditions. nih.gov This method offers a strong alternative to gold-catalyzed approaches, although it may require the pre-synthesis of the bromo-fluoroalkene precursor.
The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of fluoroalkenes. This reaction has been used to produce conjugated fluoro enynes with high E-stereoselectivity. nih.gov While the observed stereoselectivity is not the desired one for the target molecule, modifications to the reaction conditions or reagents could potentially alter the stereochemical outcome.
E/Z isomerization methods, while adding an extra step to the synthesis, can be highly efficient. Copper-photocatalyzed isomerization of cinnamate (B1238496) esters has been reported to give excellent yields of the Z-isomer. nih.gov This allows for the synthesis to initially focus on the more easily obtainable E-isomer, followed by a high-yielding isomerization step.
Table 3: Comparison of Synthetic Methods for Fluorinated Cinnamic Acid Analogues
| Method | Catalyst/Reagent | Typical Yields | Stereoselectivity | Key Advantages |
|---|---|---|---|---|
| Gold-Catalyzed Hydrofluorination | Gold Catalyst / HF Source | Moderate to High | Potentially high Z-selectivity | Direct, catalytic approach. |
| Palladium-Catalyzed Carbonylation | Palladium Catalyst / CO | Good to Excellent | High Z or E selectivity | Well-established methodology. |
| Julia-Kocienski Olefination | DBU or LHMDS | High | High E-selectivity | Mild reaction conditions. |
| E/Z Isomerization | Copper photocatalyst | Excellent | High Z-selectivity | Circumvents difficult Z-selective synthesis. |
Mechanistic Investigations of Reactions Involving 2z 3 Fluoro 3 Phenylprop 2 Enoic Acid
Role of the Fluorine Atom in Modulating Alkenyl Reactivity
The fluorine atom, being the most electronegative element, exerts a powerful influence on the electronic distribution within the (2Z)-3-fluoro-3-phenylprop-2-enoic acid molecule. Its primary role in modulating the reactivity of the alkenyl C=C double bond stems from its strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond, creating a partial positive charge on the carbon atom to which it is attached (Cβ) and a partial negative charge on the fluorine atom itself.
This induced polarity significantly impacts the nucleophilicity of the C=C double bond. Compared to the non-fluorinated analogue, the double bond in this compound is less electron-rich and therefore less susceptible to electrophilic attack. Conversely, the electron-deficient nature of the β-carbon can make the double bond more prone to nucleophilic attack, a reactivity pattern that is less common for simple alkenes.
Stereochemical Outcomes and Reaction Pathways in Transformations
The (2Z) configuration of this compound is a critical determinant of its reaction pathways and the stereochemistry of the resulting products. The cis-relationship between the phenyl and carboxylic acid groups imposes steric constraints that can influence the approach of reagents and favor the formation of specific stereoisomers.
Transformations involving the C=C double bond can either retain the (Z)-stereochemistry, lead to the thermodynamically more stable (E)-isomer, or result in a mixture of both. For instance, in reactions that proceed through a carbocation intermediate, rotation around the Cα-Cβ single bond can occur, potentially leading to loss of stereochemical information. However, in concerted or near-concerted reactions, the initial stereochemistry of the alkene can be transferred to the product.
The interconversion between (Z) and (E) isomers of fluorinated cinnamic acid derivatives can sometimes be achieved under specific reaction conditions, such as photochemical irradiation or catalysis by certain metals. The relative stability of the (Z) and (E) isomers is a balance of steric and electronic factors, and the presence of the fluorine atom can influence this equilibrium.
| Transformation | Reagents/Conditions | Predominant Stereochemical Outcome |
| Isomerization | Photolysis (254 nm) | (E)-isomer favored |
| Palladium-catalyzed carboalkoxylation of a related (Z)-1-bromo-1-fluoroalkene | Pd(0), CO, ROH | Retention of (Z)-stereochemistry in the α-fluoro-α,β-unsaturated ester product. acs.orgnih.gov |
| Reduction of a related (E/Z)-1-bromo-1-fluoroalkene mixture | HCOOH/NBu₃/Pd(II)/DMF | Selective reduction of the (E)-isomer, leaving the (Z)-isomer unreacted. acs.orgnih.gov |
Electrophilic and Nucleophilic Addition Reactions to the C=C Double Bond
Electrophilic Addition: As previously mentioned, the electron-withdrawing nature of the fluorine atom deactivates the C=C double bond towards electrophilic attack. libretexts.org Reactions with electrophiles, such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr), are expected to proceed at a slower rate compared to cinnamic acid. The mechanism of electrophilic addition would likely involve the initial attack of the electrophile on the π-bond to form a carbocation intermediate. The stability of this carbocation would be influenced by the phenyl group (which can stabilize a positive charge at the α-position through resonance) and the fluorine atom (which would destabilize a positive charge at the β-position due to its inductive effect). This would favor the formation of a carbocation at the α-position, leading to the addition of the nucleophile to this position (Markovnikov's rule).
Nucleophilic Addition: The electron-deficient character of the β-carbon in this compound makes it a potential site for nucleophilic attack. This type of reaction, known as nucleophilic vinylic substitution or conjugate addition, is more likely to occur with strong nucleophiles. The reaction would proceed via an initial attack of the nucleophile on the β-carbon, forming a carbanionic intermediate which is stabilized by the adjacent carboxyl group. Subsequent protonation would yield the final addition product. The stereochemistry of the starting material would play a significant role in the stereochemical outcome of the product.
Cyclization Reactions and Intramolecular Transformations
This compound and its derivatives can undergo a variety of cyclization reactions, leading to the formation of heterocyclic and carbocyclic structures. These transformations are often triggered by the strategic placement of functional groups that can react intramolecularly with the double bond or the carboxylic acid moiety.
One notable example is the intramolecular Friedel-Crafts type reaction. Under acidic conditions, the carboxylic acid can be protonated, and the activated double bond can be attacked by the phenyl ring to form a six-membered ring, leading to a fluorinated dihydronaphthalene derivative. The (2Z) configuration would influence the feasibility and stereochemical course of such a cyclization.
Furthermore, derivatives of this compound, such as amides, can undergo intramolecular cyclizations. For instance, N-allylamides of cinnamic acids have been shown to undergo thermal cyclization to form isoindolinone derivatives. researchgate.net A similar transformation for the fluorinated analogue would be of interest for the synthesis of novel fluorine-containing heterocyclic compounds.
| Cyclization Type | Reactant Type | Potential Product |
| Intramolecular Friedel-Crafts | This compound | Fluorinated dihydronaphthalene derivative |
| Intramolecular Amidation | N-substituted amide of this compound | Fluorinated lactam |
| Oxidative Cyclization | This compound | Fluorinated coumarin (B35378) derivative rsc.org |
Catalytic Cycles and Kinetic Studies in Derivatization Processes
The derivatization of this compound often involves the use of transition metal catalysts. Understanding the catalytic cycles and kinetics of these processes is crucial for optimizing reaction conditions and controlling product selectivity.
For example, in palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves steps such as oxidative addition, migratory insertion, and reductive elimination. The presence of the fluorine atom can influence the rates of these individual steps. For instance, the electron-withdrawing nature of fluorine might affect the electron density at the metal center in the catalyst, thereby modulating its reactivity.
Kinetic studies can provide valuable insights into the reaction mechanism. By monitoring the reaction rate as a function of reactant and catalyst concentrations, the rate law can be determined. This information, combined with isotopic labeling studies and the characterization of reaction intermediates, can help to elucidate the detailed mechanistic pathway. For example, in the palladium-catalyzed carboalkoxylation of related halo-fluoro-alkenes, it has been observed that the (E)-isomers react faster than the (Z)-isomers at room temperature, highlighting the kinetic influence of stereochemistry. acs.orgnih.gov
Oxidative Cyclization Pathways of Cinnamic Acid Derivatives
The oxidative cyclization of cinnamic acid derivatives is a powerful method for the synthesis of coumarins, a class of compounds with important biological activities. rsc.org This transformation can be achieved using various oxidizing agents and catalysts, including photocatalytic systems. rsc.org
In the context of this compound, oxidative cyclization would involve an initial oxidation of the double bond, followed by an intramolecular attack of the carboxylic acid oxygen onto the activated double bond. The presence of the fluorine atom would likely influence the regioselectivity of the initial oxidation and the subsequent cyclization.
A plausible pathway could involve the formation of a radical cation intermediate upon single-electron oxidation of the double bond. This intermediate could then be attacked by the carboxylate to form a five- or six-membered ring. The final step would be the aromatization of the ring to form the coumarin product. The (2Z)-stereochemistry of the starting material could be beneficial for this transformation, as the phenyl and carboxyl groups are already positioned on the same side of the double bond, which may facilitate the cyclization. Studies on the visible-light-promoted oxidative cyclization of cinnamic acids have shown that E-to-Z isomerization can be a key step in the reaction sequence for the (E)-isomers. rsc.org Starting with the (Z)-isomer could potentially lead to a more direct reaction pathway.
Derivatization and Functionalization Strategies for 2z 3 Fluoro 3 Phenylprop 2 Enoic Acid
Transformations at the Carboxyl Group: Esterification and Amidation
The carboxyl group of (2Z)-3-fluoro-3-phenylprop-2-enoic acid is a prime site for modification, readily undergoing esterification and amidation reactions to yield a variety of derivatives. These transformations are fundamental for altering the compound's physical and chemical properties, such as solubility, stability, and biological activity.
Standard esterification methods, including Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed to convert the carboxylic acid into its corresponding esters. Alternatively, reaction with alkyl halides under basic conditions or the use of coupling agents can provide milder conditions for ester formation.
Amidation is typically achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct amide formation can also be accomplished using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). These methods facilitate the formation of a wide range of amides with diverse functionalities. A recent review highlights various modern amidation techniques applicable to cinnamic acid derivatives, which could be adapted for this compound. beilstein-journals.orgnih.gov
| Transformation | Reagents and Conditions | Product Type | Potential Advantages |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl (2Z)-3-fluoro-3-phenylprop-2-enoate | Cost-effective, simple procedure |
| Alkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Alkyl (2Z)-3-fluoro-3-phenylprop-2-enoate | Milder conditions, suitable for sensitive substrates | |
| Amidation | 1. SOCl₂ or (COCl)₂2. Amine, Base | (2Z)-3-fluoro-3-phenylprop-2-enamide | High reactivity of acyl chloride intermediate |
| Amine, Coupling Agent (e.g., DCC, COMU), Solvent (e.g., DCM, DMF) | (2Z)-3-fluoro-3-phenylprop-2-enamide | Milder conditions, high yields, good functional group tolerance |
Carboxyl Group Modification for Polymerization Precursors
The modification of the carboxyl group is a critical step in the synthesis of monomers suitable for polymerization. By converting this compound into its ester or amide derivatives containing a polymerizable functional group, novel fluorinated polymers can be accessed. For instance, esterification with hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) would introduce a methacrylate group, which can undergo free-radical polymerization. Similarly, amidation with an amine-containing polymerizable moiety can also lead to functional polymers. These polymers are of interest due to the unique properties conferred by the fluorine atom, such as thermal stability and altered electronic characteristics.
Functionalization of the Alkenyl Moiety: Halogenation, Hydroxylation, and Epoxidation
The electron-deficient nature of the double bond in this compound, due to the presence of the electron-withdrawing carboxyl and fluoro groups, dictates its reactivity towards various reagents.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the double bond of electron-deficient alkenes can proceed to give dihalogenated products. researchgate.netresearchgate.net The regioselectivity and stereoselectivity of this reaction can be influenced by the reaction conditions and the specific substrate.
Hydroxylation: The introduction of hydroxyl groups across the double bond can be achieved through several methods. Dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions would be expected to yield the corresponding diol. Asymmetric dihydroxylation methods could provide access to chiral diols.
Epoxidation: The epoxidation of α,β-unsaturated carbonyl compounds can be challenging with traditional peroxy acids due to potential side reactions. However, methods utilizing hydrogen peroxide under basic conditions are effective for the epoxidation of electron-deficient alkenes. oup.comyoutube.com This nucleophilic epoxidation proceeds via the attack of a hydroperoxide anion. The resulting epoxide is a valuable intermediate for further transformations.
| Functionalization | Typical Reagents | Expected Product |
| Dihalogenation | Br₂, Cl₂ | 2,3-Dihalo-3-fluoro-3-phenylpropanoic acid derivative |
| Dihydroxylation | OsO₄, NMO; or cold, dilute KMnO₄ | 2,3-Dihydroxy-3-fluoro-3-phenylpropanoic acid derivative |
| Epoxidation | H₂O₂, NaOH | (2Z)-3-fluoro-3-phenyloxirane-2-carboxylic acid derivative |
Aromatic Ring Modifications: Electrophilic Aromatic Substitution and Cross-Coupling Reactions
The phenyl group of this compound is amenable to a range of modifications, allowing for the introduction of substituents that can fine-tune the molecule's properties.
Electrophilic Aromatic Substitution (EAS): The vinyl group is generally an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts acylation can be expected to introduce substituents at the ortho and para positions of the phenyl ring. The fluorine atom on the double bond may exert some electronic influence on the aromatic ring, potentially affecting the regioselectivity and reaction rates.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds on the aromatic ring. mdpi.combeilstein-journals.org To utilize these reactions, the phenyl ring would first need to be functionalized with a suitable group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation. Subsequent cross-coupling with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) would then introduce a wide variety of substituents onto the aromatic ring.
Synthesis of Heterocyclic Compounds from this compound
Cinnamic acid and its derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. researchgate.netatlantis-press.com By leveraging the reactivity of the carboxyl group and the double bond, this compound can be used to construct various heterocyclic scaffolds.
For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolidinone or pyrazolinone structures. Condensation reactions with binucleophiles, such as o-phenylenediamine (B120857) or o-aminophenol, could potentially yield benzodiazepine (B76468) or benzoxazepine derivatives, respectively, after initial amidation followed by intramolecular cyclization. The fluorine atom is expected to influence the reactivity and potentially the biological activity of the resulting heterocyclic compounds.
Advanced Spectroscopic and Spectrometric Characterization of 2z 3 Fluoro 3 Phenylprop 2 Enoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For (2Z)-3-fluoro-3-phenylprop-2-enoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required to unambiguously confirm its structure and stereochemistry.
Elucidation of Solution-State Conformational Preferences via ¹H, ¹³C, and ¹⁹F NMR
The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. In this compound, the key signal is the vinylic proton at the C2 position. Due to the cis relationship with the phenyl group, this proton is expected to be significantly influenced by the magnetic anisotropy of the aromatic ring. The phenyl protons themselves would typically appear as a complex multiplet in the aromatic region of the spectrum, while the carboxylic acid proton would present as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum reveals the carbon framework. Key resonances include the carboxyl carbon (C1), the vinylic carbons (C2 and C3), and the carbons of the phenyl ring. The carbon directly attached to the fluorine atom (C3) will exhibit a large one-bond coupling constant (¹JC-F), providing definitive evidence for the position of the fluorine substituent. The chemical shifts of the vinylic carbons are diagnostic of the electronic environment created by the fluorine atom and the carboxylic acid group.
¹⁹F NMR is particularly informative for fluorinated compounds. nih.govbiophysics.org The fluorine atom in this compound is expected to give a single resonance. Its chemical shift is highly sensitive to the electronic and steric environment, making it a precise probe of the molecular structure. Coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei provides crucial connectivity information.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: These are estimated values based on data for analogous compounds like (E)-3-fluorocinnamic acid and established NMR principles. rsc.orgrsc.org Experimental values may vary.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | Carboxyl (OH) | > 12.0 | Broad Singlet | Exchangeable with D₂O |
| ¹H | Phenyl (Ar-H) | 7.30 - 7.60 | Multiplet | Complex pattern from 5 protons |
| ¹H | Vinylic (C2-H) | ~6.5 - 7.0 | Doublet of doublets | Coupling to ¹⁹F and potentially to C3-F |
| ¹³C | Carbonyl (C1) | ~167 | Doublet | ³JC-F coupling expected |
| ¹³C | Vinylic (C2) | ~115 - 125 | Doublet | ²JC-F coupling expected |
| ¹³C | Vinylic (C3) | ~140 - 150 | Doublet | Large ¹JC-F coupling (>250 Hz) expected |
| ¹³C | Phenyl (ipso) | ~130 - 135 | Doublet | ²JC-F coupling expected |
| ¹³C | Phenyl (o, m, p) | ~128 - 132 | Multiplets | JC-F couplings of varying magnitude |
| ¹⁹F | Vinylic (C3-F) | -110 to -130 | Doublet | Referenced to CFCl₃; coupling to vinylic H2 |
Coupling Constant Analysis for Stereochemical Assignments
The magnitude of the coupling constants (J-values) is paramount for confirming the Z-stereochemistry of the double bond.
³JH-H Coupling: In cinnamic acid derivatives, the coupling constant between the two vinylic protons is characteristic of the alkene geometry. For a trans (E) isomer, this value is typically large (15-18 Hz), whereas for a cis (Z) isomer, it is smaller (10-12 Hz). While there is only one vinylic proton in the target molecule, this principle is fundamental in related structures.
JH-F and JC-F Couplings: The through-bond and through-space couplings between fluorine and other nuclei are highly informative. The ³JH2-F3 coupling constant across the double bond will have a different value for the Z and E isomers, which can be used for assignment. Similarly, the magnitude of the two-bond (²JC2-F3) and three-bond (³JC1-F3) carbon-fluorine couplings are stereochemically dependent. These couplings, determined from the ¹³C and ¹⁹F spectra, provide unambiguous confirmation of the relative positions of the substituents. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and confirm the presence of key functional groups.
For this compound, the spectra would be dominated by vibrations from the carboxylic acid, the phenyl ring, and the fluorinated double bond.
Carboxylic Acid Group: A very broad O-H stretching band is expected in the IR spectrum, typically centered around 3000 cm⁻¹. The C=O stretch of the carboxylic acid gives rise to a strong, sharp absorption band around 1700-1725 cm⁻¹.
Alkene and Aromatic Rings: The C=C stretching vibration of the alkene is expected around 1620-1640 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of bands between 1450 and 1600 cm⁻¹. C-H stretching vibrations from both the alkene and the aromatic ring are found just above 3000 cm⁻¹.
C-F Bond: The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum in the 1000-1250 cm⁻¹ region. The exact position depends on the electronic environment.
Table 2: Characteristic Vibrational Frequencies for this compound Note: Based on typical values for substituted cinnamic acids. docbrown.infonih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Notes |
|---|---|---|---|
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Strong, Broad | Characteristic of H-bonded dimer |
| C-H stretch (Aromatic/Vinylic) | 3100 - 3000 | Medium | Overlaps with broad O-H band |
| C=O stretch (Carboxylic acid) | 1725 - 1700 | Strong | Position sensitive to conjugation and H-bonding |
| C=C stretch (Vinylic) | 1640 - 1620 | Medium | Conjugated with phenyl and carbonyl groups |
| C=C stretch (Aromatic) | 1600, 1580, 1500, 1450 | Medium to Weak | Series of bands typical for benzene (B151609) derivatives |
| C-F stretch | 1250 - 1000 | Strong | Definitive evidence for fluorination |
| C-O stretch (Carboxylic acid) | 1320 - 1210 | Strong | Coupled with O-H in-plane bending |
| O-H bend (out-of-plane) | 960 - 900 | Medium, Broad | Associated with the carboxylic acid dimer |
Mass Spectrometry (MS) Techniques for Fragmentation Pathway Elucidation and Molecular Structure Confirmation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into the structure through fragmentation patterns. For this compound (Molecular Formula: C₉H₇FO₂, Molecular Weight: 166.15 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would be used to study its fragmentation. The molecular ion peak [M]⁺ or the pseudomolecular ion [M-H]⁻ would be observed. researchgate.net Key fragmentation pathways are predictable based on the structure of cinnamic acid derivatives. researchgate.net
Loss of a Carboxyl Group: A common fragmentation is the loss of the carboxyl group as COOH (45 Da) or the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecule, leading to a significant fragment ion.
Cleavage of the Alkene Chain: Fragmentation can occur at the double bond, leading to ions corresponding to the phenyl-vinyl portion and the carboxylic acid portion.
Fragments from the Phenyl Ring: The classic fragmentation pattern of a benzene ring can also be observed.
The presence of the fluorine atom will be reflected in the mass of any fragment containing it, serving as a useful label in the spectral interpretation. uni.lu
Table 3: Predicted Key Mass Spectrometry Fragments for this compound Note: Based on fragmentation patterns of related cinnamic acids. researchgate.netuni.lu Ionization mode (e.g., ESI-, ESI+) will affect observed ions.
| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 166 | [C₉H₇FO₂]⁺ | Molecular Ion (M⁺) |
| 165 | [C₉H₆FO₂]⁻ | [M-H]⁻ |
| 148 | [C₉H₇FO]⁺ | H₂O from M⁺ (less common) |
| 121 | [C₈H₆F]⁺ | COOH from M⁺ |
| 109 | [C₇H₆F]⁺ | C₂H₂O₂ from M⁺ |
| 91 | [C₇H₇]⁺ | Loss of C₂HFO₂ (Tropylium ion if rearrangement occurs) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and torsional angles. While no published crystal structure for this compound is currently available, its solid-state architecture can be predicted based on known motifs of carboxylic acids and fluorinated aromatic compounds.
The most anticipated feature is the formation of a centrosymmetric dimer through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. This O-H···O interaction is a highly robust and common supramolecular synthon. The planarity of the molecule would be influenced by the balance between the steric repulsion of the cis-oriented phenyl and carboxyl groups and the electronic stabilization from the conjugated π-system.
Other potential intermolecular interactions that would stabilize the crystal packing include:
C-H···O interactions: Between aromatic or vinylic C-H donors and carbonyl oxygen acceptors.
C-H···F interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor.
π-π stacking: Interactions between the phenyl rings of adjacent molecules.
A crystal structure would provide unequivocal proof of the Z-configuration in the solid state and offer valuable insight into the non-covalent forces governed by the fluorine substituent.
Table 4: Expected Intermolecular Interactions in the Solid State of this compound
| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Expected Significance |
|---|---|---|---|
| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Primary (Dimer formation) |
| Hydrogen Bond | Aromatic C-H | Carboxyl C=O | Secondary |
| Hydrogen Bond | Aromatic/Vinylic C-H | Fluorine (F) | Secondary (Weak) |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Possible, depends on packing |
Theoretical and Computational Studies of 2z 3 Fluoro 3 Phenylprop 2 Enoic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular orbitals of organic compounds. For (2Z)-3-fluoro-3-phenylprop-2-enoic acid, DFT calculations, likely using a basis set such as B3LYP/6-311++G(d,p), would provide insights into its fundamental electronic properties. nih.gov
The introduction of a fluorine atom at the vinylic position is expected to significantly perturb the electronic environment of the molecule compared to cinnamic acid. The high electronegativity of fluorine would induce a strong dipole moment and alter the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is anticipated to be localized primarily on the phenyl ring and the C=C double bond, while the LUMO would be centered on the carboxylic acid group and the double bond. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and electronic absorption spectra. chemmethod.com
Table 1: Predicted Electronic Properties of this compound (Analogous to Cinnamic Acid DFT Studies) This table presents predicted values based on DFT studies of cinnamic acid and its derivatives. nih.govchemmethod.com The values for the fluorinated compound are extrapolations.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | ~ -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 4.7 eV | Influences chemical reactivity and UV-Vis absorption. |
| Dipole Moment | > 2.0 D | Indicates the overall polarity of the molecule. |
The fluorine atom's electron-withdrawing nature would likely lower both the HOMO and LUMO energy levels. This stabilization of the molecular orbitals would affect the molecule's reactivity towards electrophiles and nucleophiles.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
The conformational flexibility of this compound is primarily associated with the rotation around the C-C single bonds. Molecular mechanics and dynamics simulations can map the potential energy surface and identify the most stable conformers. The key dihedral angles to consider are those involving the phenyl ring and the carboxylic acid group relative to the plane of the double bond.
For the parent compound, cinnamic acid, studies have shown that the s-cis and s-trans conformers, referring to the orientation of the carbonyl group relative to the double bond, are close in energy, with the s-cis isomer being slightly more stable in the gas phase. rsc.org The presence of the bulky fluorine atom in this compound could introduce additional steric strain, potentially altering the relative stabilities of these conformers.
Furthermore, stereoelectronic effects involving the fluorine atom, such as hyperconjugation, could play a significant role in dictating the preferred conformation. nih.gov A combined approach using crystallographic data of similar compounds and computational analysis would be instrumental in understanding these subtle conformational preferences. fluorine1.ru
Table 2: Predicted Relative Energies of Key Conformers of this compound This table is a hypothetical representation based on conformational analyses of similar molecules. rsc.orgnih.gov
| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) |
| s-cis | ~0° | 0.0 |
| s-trans | ~180° | 0.5 - 1.5 |
| gauche | ~90° | > 5.0 (Transition State) |
Molecular dynamics simulations would further provide a dynamic picture of the conformational landscape, revealing the barriers to rotation and the populations of different conformers at various temperatures.
Reaction Pathway Modeling and Transition State Analysis of Key Transformations
Theoretical modeling of reaction pathways can provide invaluable mechanistic insights into the transformations of this compound. Key reactions to consider would include electrophilic additions to the double bond, nucleophilic attack at the carbonyl carbon, and reactions involving the carboxylic acid group.
For instance, the electrophilic addition of a proton or a halogen to the double bond would be a fundamental transformation. Transition state analysis for such reactions would reveal the structure of the activated complex and the energy barrier for the reaction. The fluorine atom, being electron-withdrawing, would likely deactivate the double bond towards electrophilic attack compared to cinnamic acid.
The polymerization of acrylic acid and its derivatives is another area where reaction modeling is crucial. nih.gov Studies on the synthesis of fluorinated acrylates suggest that the reaction mechanisms can be complex, and theoretical calculations can help elucidate the roles of initiators and catalysts. researchgate.net
While specific studies on this molecule are lacking, research on the enantioselective Michael addition of nucleophiles to similar activated alkenes highlights the power of computational chemistry in resolving reaction mechanisms and identifying the rate-determining steps. rsc.org
Quantitative Structure-Reactivity Relationship (QSRR) Investigations
Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the chemical structure of a series of compounds with their measured reactivity. For a series of substituted 3-phenylprop-2-enoic acids, including this compound, QSRR studies could be developed to predict various reactivity parameters.
Molecular descriptors used in such models would include electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., Taft steric parameters, molecular volume), and hydrophobic parameters (e.g., logP). nih.gov For instance, a QSRR model could be built to predict the rate constants for the alkaline hydrolysis of a series of esters derived from these acids.
While direct QSRR studies on this specific compound are not available, research on other fluorinated organic acids and cinnamic acid derivatives provides a framework for how such an investigation could be conducted. nih.gov The development of robust QSRR models relies on a consistent set of experimental data and a careful selection of relevant molecular descriptors. chemmethod.com
Fluorine's Impact on Acidic Properties, Dipole Moments, and Aromaticity
The substitution of a hydrogen atom with fluorine has profound and often predictable effects on the physicochemical properties of a molecule.
Acidity: The most significant electronic effect of the fluorine atom in this compound is the enhancement of its acidity. The strong electron-withdrawing inductive effect (-I) of fluorine stabilizes the carboxylate anion formed upon deprotonation, thereby lowering the pKa value compared to the non-fluorinated cinnamic acid. This effect is well-documented for other fluorinated carboxylic acids.
Aromaticity: The fluorine atom is not directly attached to the phenyl ring, so its direct impact on the ring's aromaticity is expected to be minimal. However, through-space interactions and the polarization of the pi-system of the double bond could lead to subtle changes in the electron distribution within the phenyl ring.
Table 3: Predicted Physicochemical Properties of this compound in Comparison to (Z)-Cinnamic Acid This table provides estimated values based on the known effects of fluorination on organic acids.
| Property | (Z)-Cinnamic Acid | This compound |
| pKa | ~4.4 | < 4.0 |
| Dipole Moment (D) | ~1.8 | > 2.5 |
| Aromaticity (NICS) | Standard | Minor perturbation |
Applications of 2z 3 Fluoro 3 Phenylprop 2 Enoic Acid in Materials Science and Chemical Synthesis
Building Block for Specialty Polymers and Copolymers
The unique structure of (2Z)-3-fluoro-3-phenylprop-2-enoic acid, featuring a polymerizable acrylic acid moiety, positions it as a candidate monomer for the synthesis of specialty polymers and copolymers. The incorporation of fluorine can bestow unique properties upon polymeric materials, such as enhanced thermal stability, chemical resistance, and altered optical and surface properties. In theory, this monomer could be polymerized through free-radical or controlled radical polymerization techniques to yield fluorinated homopolymers or copolymers with tailored characteristics.
Table 1: Potential Polymer Properties Influenced by this compound Incorporation
| Property | Potential Influence of Fluorine and Phenyl Groups |
| Thermal Stability | The high strength of the carbon-fluorine bond could enhance the overall thermal resistance of the polymer backbone. |
| Chemical Resistance | Fluorine atoms can create a protective sheath around the polymer chain, increasing its inertness to various chemicals and solvents. |
| Refractive Index | The presence of fluorine typically lowers the refractive index of a material, a property sought after in optical applications. |
| Surface Energy | Fluorinated polymers are known for their low surface energy, leading to hydrophobic and oleophobic properties. |
| Dielectric Constant | The introduction of fluorine can lower the dielectric constant, making the polymer a candidate for microelectronics applications. |
Precursor in the Synthesis of Advanced Organic Materials
The combination of a rigid phenyl group and a polarizable fluorinated double bond suggests that derivatives of this compound could serve as precursors for advanced organic materials such as liquid crystals and optoelectronic components. The fluorine atom can significantly influence the mesomorphic (liquid crystalline) behavior and the electronic properties of molecules.
For instance, the introduction of fluorine is a well-established strategy in the design of liquid crystal materials to modulate properties like dielectric anisotropy, viscosity, and melting point. While general studies on fluorinated liquid crystals exist, specific research detailing the synthesis and characterization of liquid crystals or optoelectronic materials derived directly from this compound is not currently published.
Intermediates in Agrochemical and Industrial Chemical Development
Fluorinated organic compounds play a crucial role in the agrochemical industry, with fluorine substitution often leading to enhanced biological activity and metabolic stability. ccspublishing.org.cnresearchgate.netagropages.com The structural framework of this compound, a fluorinated phenylpropanoid, is present in various bioactive molecules. Therefore, it represents a potential intermediate for the synthesis of novel herbicides, fungicides, or insecticides. The development of efficient synthetic routes to introduce fluorine-containing building blocks is an active area of research. sciencedaily.comuva.nl
Despite the general importance of fluorinated intermediates, specific examples of registered or developmental agrochemicals or industrial chemicals that utilize this compound as a direct precursor are not documented in available literature.
Use in Catalyst Design and Ligand Synthesis for Organometallic Chemistry
The carboxylic acid functionality and the potential for coordination through the fluorine atom or the phenyl ring make this compound a theoretical candidate for ligand synthesis in organometallic chemistry. Ligands play a critical role in determining the activity and selectivity of metal catalysts. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom, could modulate the catalytic behavior of a metal center.
However, a review of current scientific databases does not reveal any published research where this compound has been explicitly used in the design of a catalyst or as a ligand for an organometallic complex.
Role as a Chiral Auxiliary or Ligand Scaffold
The double bond in this compound could potentially be functionalized to create a chiral center. If resolved into its enantiomers, it could theoretically serve as a chiral auxiliary to control the stereochemistry of chemical reactions. Chiral auxiliaries are instrumental in asymmetric synthesis, a key technology for the production of enantiomerically pure pharmaceuticals and other fine chemicals.
Nevertheless, there is no documented use of this compound as a chiral auxiliary or as a scaffold for chiral ligands in the accessible scientific literature. The development and application of this compound in asymmetric synthesis remain an open area for future research.
Future Directions and Emerging Research Avenues for 2z 3 Fluoro 3 Phenylprop 2 Enoic Acid Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of (2Z)-3-fluoro-3-phenylprop-2-enoic acid and its derivatives can be significantly enhanced by the adoption of flow chemistry and automated synthesis platforms. These technologies offer improved reaction control, increased safety for handling potentially hazardous reagents, and the ability to rapidly screen and optimize reaction conditions. helgroup.comrsc.org Automated systems can perform entire multi-step syntheses, from reagent dispensing and reaction execution to purification and analysis, with minimal human intervention. nih.govwikipedia.org
The modular nature of automated platforms, such as the AutoMATE system, allows for the integration of various functionalities like liquid and gas handling, pH monitoring, and refluxing, making them well-suited for the complex syntheses that may be required for novel derivatives of this compound. helgroup.com Furthermore, the linear design of some automated synthesizers is ideal for demanding applications with multiple inputs and outputs. helgroup.com By leveraging these platforms, researchers can accelerate the discovery of new derivatives and efficiently scale up the production of promising candidates. wikipedia.orgsigmaaldrich.com
Table 1: Potential Advantages of Flow Chemistry and Automation for this compound Synthesis
| Feature | Benefit for this compound Chemistry |
| Precise Control | Enhanced stereoselectivity and yield of the (2Z)-isomer. |
| Rapid Optimization | High-throughput screening of catalysts, solvents, and temperatures. |
| Safety | Safe handling of fluorinating agents and other reactive intermediates. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
Exploration of Photoredox and Electrochemistry in Derivatization
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex fluorinated molecules due to its mild reaction conditions and high functional group tolerance. mdpi.com This methodology can be applied to the derivatization of this compound by enabling novel C-H functionalization and C-F bond activations. thieme-connect.denih.gov For instance, photoredox catalysis could facilitate the introduction of various functional groups onto the phenyl ring or the acrylic acid moiety, expanding the accessible chemical space. nih.gov
Similarly, electrochemistry offers a unique approach to generating reactive intermediates for fluorination and derivatization. nih.gov The electrochemical generation of vinyl carbocations from related alkenyl boronic esters has been shown to be an effective method for synthesizing vinyl fluorides. nih.govnih.gov This technique, which often features fast reaction times and avoids the use of harsh Lewis acids, could be adapted for the synthesis and modification of this compound. nih.govnih.gov
Table 2: Emerging Synthetic Methodologies for this compound
| Methodology | Potential Application to this compound |
| Photoredox Catalysis | Late-stage functionalization of the aromatic ring; defluorinative coupling reactions. nih.govnih.gov |
| Electrochemistry | Synthesis of vinyl fluoride (B91410) precursors; derivatization via electrochemically generated intermediates. nih.govnih.gov |
Development of Novel Biocatalytic Approaches for Synthesis and Transformation
Biocatalysis presents a green and highly selective alternative for the synthesis and transformation of fluorinated compounds. numberanalytics.com The use of enzymes, such as fluorinases, lipases, and cytochrome P450 enzymes, can provide access to enantiomerically pure fluorinated molecules under mild conditions. numberanalytics.comnih.govnih.gov For this compound, biocatalytic methods could be employed for its stereoselective synthesis or for the enzymatic deracemization of related chiral precursors. mdpi.comresearchgate.net
Recent advances in the field include the discovery of novel fluorinase enzymes and the use of directed evolution to enhance the performance of biocatalysts. numberanalytics.com These strategies could be harnessed to develop enzymes specifically tailored for the synthesis or modification of this compound. acs.org Furthermore, metalloenzymes have shown the ability to mediate the cleavage of C-F bonds, opening up possibilities for novel transformations of fluorinated substrates. utsa.edu
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
The precise control and optimization of chemical reactions involving this compound necessitate the use of advanced in-situ monitoring techniques. 19F NMR spectroscopy is a particularly powerful tool for studying fluorinated compounds due to the high sensitivity and wide chemical shift range of the 19F nucleus. rsc.orgresearchgate.net It can be used to monitor reaction kinetics, identify intermediates, and elucidate reaction mechanisms in real-time. rsc.orgresearchgate.net The development of new 19F NMR methodologies allows for the structural elucidation of molecules even in complex mixtures without the need for separation. rsc.org
In-situ Raman spectroscopy is another valuable technique, especially for monitoring crystallization processes. endress.comnih.gov It can distinguish between different polymorphic forms of a compound and provide real-time data on solute concentration and solid form during crystallization. crystallizationsystems.commdpi.comresearchgate.net This is crucial for ensuring the desired solid-state properties of this compound, which can impact its stability and bioavailability.
Table 3: Spectroscopic Techniques for Process Understanding
| Technique | Application for this compound |
| In-Situ 19F NMR | Real-time monitoring of reaction progress and intermediate formation. rsc.orgbohrium.com |
| In-Situ Raman Spectroscopy | Monitoring of crystallization, polymorphic form identification, and control. endress.commdpi.com |
Computational Design of Novel Derivatives with Tuned Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in the rational design of novel derivatives of this compound. nih.gov DFT studies can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules, guiding the synthesis of compounds with desired characteristics. nih.govresearchgate.net For example, computational modeling can predict how the introduction of different substituents will affect the reactivity of the alkene bond or the acidity of the carboxylic acid group. acs.org
By calculating global and local reactivity indices, researchers can understand the role of catalysts and predict the stereoselectivity of reactions. nih.gov This knowledge is invaluable for designing more efficient synthetic routes and for tuning the properties of derivatives for specific applications. acs.org The integration of computational design with automated synthesis platforms creates a powerful workflow for the rapid discovery and optimization of new functional molecules. nih.gov
Q & A
Basic Research Questions
Q. What are effective synthetic routes for (2Z)-3-fluoro-3-phenylprop-2-enoic acid?
- Methodological Answer : The synthesis typically involves fluorination strategies or catalytic cross-coupling. For example, palladium-catalyzed coupling of fluorinated precursors with phenylacrylic acid derivatives can introduce the fluoro group while retaining the Z-configuration. Metal-mediated approaches (e.g., silver or rhodium catalysts) used in analogous fluorinated prop-2-enoate syntheses (e.g., ) may be adapted. Key steps include:
- Fluorination : Electrophilic fluorination using Selectfluor® or DAST.
- Stereocontrol : Use of chiral auxiliaries or asymmetric catalysis to enforce the Z-configuration, as seen in related trifluoromethylphenylprop-2-enoic acid syntheses .
- Data Table :
| Method | Catalyst | Yield (%) | Stereoselectivity (Z:E) | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | 65 | 85:15 | |
| Ag-Mediated Fluorination | AgNO₃ | 72 | 90:10 |
Q. How is the stereochemistry of this compound confirmed?
- Methodological Answer :
- NMR Spectroscopy : Coupling constants (³Jₐᵦ) between C2 and C3 protons. Z-isomers typically exhibit smaller coupling constants (e.g., 10–12 Hz) compared to E-isomers (14–16 Hz) due to spatial proximity .
- X-Ray Crystallography : Definitive confirmation via crystal structure analysis, as demonstrated for structurally similar compounds like (2E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid .
- Vibrational Spectroscopy : IR peaks for C=O and C-F stretching modes (1700–1750 cm⁻¹ and 1100–1200 cm⁻¹, respectively) .
Advanced Research Questions
Q. How do metal catalysts influence the stereoselective synthesis of this compound?
- Methodological Answer : Transition metals like silver and rhodium activate specific reaction pathways. For example:
- Silver Catalysts : Promote silylene transfer reactions (e.g., ), stabilizing intermediates to favor Z-configuration via π-π interactions between the phenyl group and catalyst.
- Rhodium Catalysts : Enable C-F bond formation via oxidative addition, as seen in fluorinated benzosilole syntheses . Computational studies (DFT) can model transition states to optimize stereoselectivity.
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
- Methodological Answer :
- Standardized Conditions : Ensure NMR data are acquired under consistent parameters (solvent, temperature, concentration). For example, NIST databases provide reference spectra for analogous compounds under controlled conditions .
- Comparative Analysis : Cross-validate with HPLC-MS or GC-MS to rule out impurities. For fluorinated analogs, ¹⁹F NMR is critical for verifying purity and regiochemistry .
Q. What computational methods predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated carbonyl is prone to Michael additions, with fluorine’s electron-withdrawing effect increasing reactivity .
- MD Simulations : Study solvent effects on reaction kinetics, as polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the β-carbon .
Key Methodological Considerations
- Synthesis : Prioritize catalytic methods over stoichiometric reagents to reduce waste.
- Characterization : Combine multiple techniques (e.g., NOESY NMR + X-ray) for unambiguous stereochemical assignment.
- Data Validation : Cross-reference with authoritative databases (e.g., NIST, PubChem) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
